Keto Lovastatin
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Overview
Description
Keto Lovastatin is a derivative of Lovastatin, a well-known statin used to lower cholesterol levels and reduce the risk of cardiovascular diseases. Lovastatin is a fungal metabolite derived from the fermentation product of Aspergillus terreus. It belongs to the statin class of medications, which are competitive inhibitors of the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a crucial step in cholesterol biosynthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of statins, including Keto Lovastatin, often involves biocatalyzed steps due to their high selectivity and mild reaction conditions. One common synthetic route involves the stereoselective desymmetrization of dinitrile using a nitrilase, followed by the bioreduction of ketoester using a ketoreductase . These biocatalyzed steps are conducted under ambient temperature and can use water as a reaction medium, making the process more sustainable and environmentally friendly.
Industrial Production Methods
Industrial production of Lovastatin and its derivatives, including this compound, is typically achieved through the fermentation of Aspergillus terreus. Recent advancements in the regulation of Lovastatin biosynthesis have led to the development of more effective culture media and the engineering of overproducing strains . These methods include the addition of molecules like butyrolactone I, oxylipins, and spermidine, or ROS-generating molecules to increase internal ROS levels in the cell .
Chemical Reactions Analysis
Types of Reactions
Keto Lovastatin undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically conducted under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include hydroxy acids, alcohols, and substituted derivatives of this compound. For example, the hydrolysis of Lovastatin under neutral and basic conditions produces Lovastatin hydroxyacid .
Scientific Research Applications
Keto Lovastatin has a wide range of scientific research applications, including:
Medicine: Used in the treatment of hypercholesterolemia and cardiovascular diseases.
Industry: Employed in the production of other statins and as a reference compound in quality control processes.
Mechanism of Action
Keto Lovastatin exerts its effects by inhibiting the enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate . This inhibition reduces the synthesis of cholesterol and other isoprenoid metabolites, leading to decreased levels of low-density lipoprotein (LDL) cholesterol in the blood. The molecular targets and pathways involved include the prenylation of small GTPase family members, which regulate multiple cellular functions .
Comparison with Similar Compounds
Keto Lovastatin is compared with other statins such as atorvastatin, simvastatin, pravastatin, rosuvastatin, and fluvastatin . While all statins share the common mechanism of inhibiting HMG-CoA reductase, this compound is unique in its specific structural modifications that may confer different pharmacokinetic properties and therapeutic effects. For example, rosuvastatin and atorvastatin are known for their high potency in reducing LDL cholesterol levels .
Similar Compounds
- Atorvastatin
- Simvastatin
- Pravastatin
- Rosuvastatin
- Fluvastatin
These compounds are all part of the statin class of medications and are used to manage cholesterol levels and reduce the risk of cardiovascular diseases .
Properties
Molecular Formula |
C24H34O6 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2-methyl-3-oxobutanoate |
InChI |
InChI=1S/C24H34O6/c1-13-9-17-6-5-14(2)20(8-7-19-11-18(26)12-22(27)29-19)23(17)21(10-13)30-24(28)15(3)16(4)25/h5-6,9,13-15,18-21,23,26H,7-8,10-12H2,1-4H3/t13-,14-,15?,18+,19+,20-,21-,23-/m0/s1 |
InChI Key |
NXZRZXCVBJAQDF-KZDKVUJMSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@H]2[C@H]([C@H](C=CC2=C1)C)CC[C@@H]3C[C@H](CC(=O)O3)O)OC(=O)C(C)C(=O)C |
Canonical SMILES |
CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)C(C)C(=O)C |
Origin of Product |
United States |
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